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Motesanib functions as a type II kinase inhibitor, binding to the ATP-binding site of VEGFR-2 while the

enzyme is in its DFG-out conformation (inactive form) [1] [2] [3]. The table below summarizes the key

interactions based on the crystal structure (PDB code: 3EFL) [1].

Interaction
Partner

Type of
Interaction

Calculated Binding
Energy (kcal/mol)

Structural Description

Glu885 Charge-

assisted H-
bond

-26.82 Forms a strong hydrogen bond with the

amide NH of motesanib [1].

Asp1046 H-bond -12.96 Hydrogen bond with the amide oxygen
atom of the inhibitor [1].

Cys919 H-bond -9.06 Key hydrogen bond from a donor group
on the inhibitor to the hinge region

backbone [1].

Lys868 Cation-π -3.93 Quaternary amine interacts with the π-

face of the central pyridine ring in
motesanib [1].

Ala866 Lipophilic -0.56 Attractive hydrophobic contact [1].
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Interaction
Partner

Type of
Interaction

Calculated Binding
Energy (kcal/mol)

Structural Description

Leu889, Val899,
Val916, Leu1035

Lipophilic

(Repulsive)

Positive values Repulsive interactions due to

suboptimal orientation in the
crystallographic state [1].

Experimental and Computational Protocols

The insights into motesanib's binding are derived from a clear experimental workflow.

Start: Obtain Crystal Structure

PDB ID: 3EFL

Structure Preparation

DFT Calculations
(B3LYP/Def2-SVP)

Energy Decomposition Analysis

Binding Profile
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Diagram: Workflow for determining motesanib's binding profile, from structure acquisition to energy analysis.

The key methodological steps were:

Structure Retrieval and Preparation: The crystal structure of the VEGFR-2 kinase domain in
complex with motesanib (AMG 706) was retrieved from the Protein Data Bank (PDB code: 3EFL).

Hydrogen atoms were added to the structure, and the protonation states of amino acids were
assigned appropriately [1].

Quantum Mechanical Calculations: The interaction energies between motesanib and key amino
acid residues in the active site were calculated using Density Functional Theory (DFT) with the

B3LYP functional and the Def2-SVP basis set. This method provides a high-accuracy quantum
mechanical description of molecular interactions [1].

Energy Decomposition Analysis: The total binding energy was decomposed to estimate the
contribution of individual amino acid residues. The binding energy (ΔEb) for each residue was

calculated using the formula: ΔEb = E(LR) - E(L) - E(R), where E(LR) is the energy of the ligand-
residue complex, E(L) is the energy of the isolated ligand, and E(R) is the energy of the isolated

amino acid residue [1].
Conformational Analysis: The structure of motesanib from the crystal complex was compared

against its computationally determined minimum energy conformation in a free state, revealing that
the bioactive conformation is not necessarily the global energy minimum [1].

Biological and Therapeutic Context

The distinct DFG-out binding mode of motesanib is a characteristic of type II inhibitors and is often

associated with slower dissociation kinetics and prolonged target engagement, which can be therapeutically

advantageous [2]. Its high potency (IC50 of 3 nM for VEGFR-2) is driven by a combination of strong,

specific hydrogen bonds and hydrophobic interactions within the active site [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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